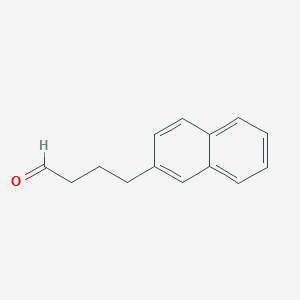

4-(Naphthalen-2-yl)butanal

Description

4-(Naphthalen-2-yl)butanal is an aldehyde derivative featuring a naphthalene moiety at the fourth position of a butanal chain. For instance, (R)-2-Methyl-2-(naphthalen-2-yl)-4,4-bis(phenylsulfonyl)butanal (a chiral derivative) exhibits a specific rotation of [α]D = +13.0° (c = 1.00, CHCl3) and 92% enantiomeric excess, as determined by HPLC . The naphthalene group contributes to increased aromaticity and steric bulk, influencing reactivity and applications in asymmetric catalysis or drug design.

Properties

CAS No. |

100885-87-8 |

|---|---|

Molecular Formula |

C14H14O |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

4-naphthalen-2-ylbutanal |

InChI |

InChI=1S/C14H14O/c15-10-4-3-5-12-8-9-13-6-1-2-7-14(13)11-12/h1-2,6-11H,3-5H2 |

InChI Key |

WFTLTSOFIDZVLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CCCC=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(Naphthalen-2-yl)butanal can be achieved through several synthetic routes. One common method involves the reaction of naphthalene with butanal in the presence of a catalyst. The reaction conditions typically include a solvent such as toluene and a catalyst like palladium on carbon. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

4-(Naphthalen-2-yl)butanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized to form 4-(Naphthalen-2-yl)butanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield 4-(Naphthalen-2-yl)butanol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aldehyde group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(Naphthalen-2-yl)butanal has several scientific research applications due to its unique structure and reactivity. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its derivatives have been studied for their potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

In biology and medicine, this compound and its derivatives are investigated for their potential therapeutic applications. They have shown promise in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.

In industry, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it a valuable intermediate in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-2-yl)butanal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of various biological pathways, including those involved in cell signaling, gene expression, and enzyme activity.

The molecular targets of this compound may include proteins, nucleic acids, and other biomolecules. The specific pathways affected by the compound depend on its structure and the nature of its interactions with these targets.

Comparison with Similar Compounds

4-Phenyl-2-butanone

- Structure : A ketone with a phenyl group at the fourth position (C10H12O).

- Key Properties :

4-(4-Fluorophenyl)butanal

- Structure : An aldehyde with a fluorinated phenyl group (C10H11FO).

- Key Properties :

- Comparison : The fluorine substituent improves pharmacokinetic properties compared to the naphthalene group, which may prioritize bulkiness over electronic effects.

4-(n-Heptyloxy)butanal

- Structure : An aldehyde with a heptyloxy chain (C11H22O2).

- Key Properties :

- Comparison : The linear alkoxy chain contrasts with the planar naphthalene system, demonstrating how aliphatic vs. aromatic substituents dictate biological signaling roles.

Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates

- Structure : Cyclohexene derivatives with naphthalene and ester groups.

- Synthesis : Prepared via condensation of ethyl acetoacetate and (E)-1-(naphthalen-2-yl)-3-arylprop-2-en-1-ones under reflux conditions .

- Comparison : The aldehyde group in this compound offers distinct reactivity (e.g., redox reactions) compared to the ketone and ester functionalities in these cyclohexene derivatives.

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Biological Activity

4-(Naphthalen-2-yl)butanal, a compound featuring a naphthalene moiety, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure

The structure of this compound can be represented as follows:

This compound consists of a naphthalene ring attached to a butanal chain, which contributes to its unique properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of naphthalene, including this compound, exhibit significant antimicrobial properties. Research indicates that compounds with naphthalene structures can inhibit the growth of various drug-resistant bacterial strains.

Minimum Inhibitory Concentration (MIC)

In one study, naphthalene derivatives were tested against Staphylococcus aureus and Acinetobacter baumannii, showing MIC values as low as 0.78 μg/mL and 1.56 μg/mL, respectively . The mechanism of action is believed to involve disruption of bacterial cell membranes.

Case Studies

- Synthesis and Testing : A series of naphthyl-substituted pyrazole-derived hydrazones were synthesized, including derivatives based on this compound. These compounds demonstrated potent growth inhibition against multiple bacterial strains and were characterized using NMR and mass spectrometry .

- Biological Evaluation : Another study evaluated the antibacterial activity of newly synthesized compounds containing the naphthalene moiety against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited activity comparable to standard antibiotics like chloramphenicol .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.